

INCB3344: A Technical Overview of its Binding Affinity to CCR2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of **INCB3344**, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Binding Affinity of INCB3344

The binding affinity of **INCB3344** to CCR2 has been determined across multiple species using whole-cell binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the radioligand binding, are summarized below.



Target Species	Assay Type	Cell Line	Radioligand	IC50 (nM)
Human	Whole Cell Binding	-	-	5.1
Mouse	Whole Cell Binding	WEHI-274.1	125I-mCCL2	9.5
Rat	Whole Cell Binding	-	-	7.3
Cynomolgus	Whole Cell Binding	-	-	16

Table 1: Radioligand Binding Affinity of **INCB3344**. This table summarizes the IC50 values of **INCB3344** for CCR2 across different species as determined by whole-cell binding assays.[1][2] [3]

In addition to its binding affinity, **INCB3344** has been shown to be a potent antagonist of CCR2-mediated functional activity, such as chemotaxis. The IC50 values for the antagonism of chemotaxis are 3.8 nM for human CCR2 and 7.8 nM for mouse CCR2.[2][3] The dissociation constant (K(d)) for **INCB3344** binding to human CCR2 is approximately 5 nM, and the binding is rapid and reversible.[4]

Experimental Protocols

The determination of **INCB3344**'s binding affinity and functional antagonism of CCR2 involves several key experimental protocols, primarily radioligand binding assays and chemotaxis assays.

Radioligand Binding Assay

This assay competitively measures the ability of a test compound (**INCB3344**) to displace a radiolabeled ligand from the CCR2 receptor.

Materials:

Cells: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[1]







Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]

Test Compound: INCB3344.

Assay Buffer: RPMI 1640 with 1% BSA.[1]

• Wash Buffer: Cold PBS.[1]

• Filtration Plate: 96-well filter plate.[1]

Scintillation Counter.[1]

Procedure:

- Cell Preparation: WEHI-274.1 cells are cultured and harvested. The cells are then resuspended in the assay buffer at a concentration of 1 x 10⁶ cells/mL.[1]
- Assay Setup: The assay is performed in a 96-well plate in triplicate.
 - For total binding, 25 μL of assay buffer is added.
 - For non-specific binding, 1 μM of unlabeled CCL2 is added.[1]
 - A serial dilution of INCB3344 is prepared and added to the respective wells.
 - 25 μL of the cell suspension is added to each well.
 - 25 μL of 125I-mCCL2 is added to all wells.
- Incubation: The plate is incubated for a specific time at a controlled temperature to allow for binding equilibrium to be reached.
- Filtration and Washing: The contents of the wells are transferred to a filter plate and washed with cold wash buffer to separate the bound and free radioligand.
- Quantification: The radioactivity retained on the filter is measured using a scintillation counter.



 Data Analysis: The IC50 value is calculated by determining the concentration of INCB3344 that causes a 50% reduction in the specific binding of the radioligand.

Chemotaxis Assay

This functional assay assesses the ability of **INCB3344** to inhibit the migration of cells towards a chemoattractant, CCL2.

Materials:

- Cells: A cell line expressing CCR2, such as WEHI-274.1 monocytes.[2][5]
- Chemoattractant: Recombinant CCL2 (also known as MCP-1).
- Test Compound: INCB3344.
- Assay Medium: Appropriate cell culture medium.
- Transwell Inserts: Cell culture inserts with a porous membrane (e.g., 5 μm pore size).[6]
- 96-well Plate.
- Fluorescent Dye for Cell Quantification (e.g., CyQuant).[1]

Procedure:

- Assay Setup:
 - In the lower chamber of the 96-well plate, assay medium containing CCL2 is added.
 - In separate wells, assay medium with CCL2 and varying concentrations of INCB3344 are added.
 - Control wells contain only the assay medium.
- Cell Seeding: The CCR2-expressing cells are resuspended in the assay medium and seeded into the upper chamber of the Transwell inserts.

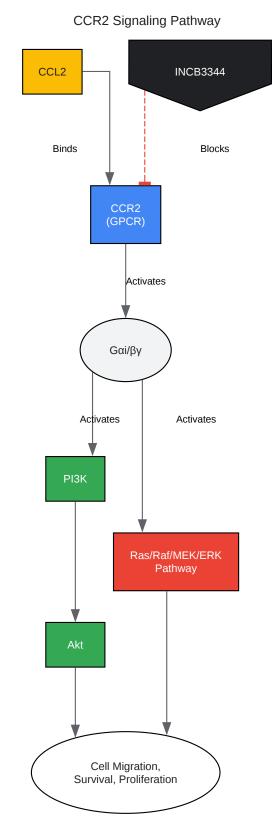


- Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[1]
- Quantification of Migrated Cells:
 - The Transwell inserts are carefully removed.
 - A cell lysis buffer containing a fluorescent dye is added to the lower wells.[1]
 - The fluorescence, which is proportional to the number of migrated cells, is measured using a plate reader.
- Data Analysis: The IC50 value for chemotaxis inhibition is determined by calculating the concentration of INCB3344 that reduces CCL2-induced cell migration by 50%.

Mandatory Visualizations CCR2 Signaling Pathway

The binding of the chemokine ligand CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][7] This activation leads to the recruitment of various immune cells to sites of inflammation.[8][9][10] Upon ligand binding, CCR2 couples to Gai proteins, which leads to the activation of several downstream pathways, including the PI3K/Akt, and MAPK/ERK pathways.[7][10][11] These pathways are crucial for cell migration, survival, and proliferation.[10][11]





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Simplified CCR2 signaling pathway.

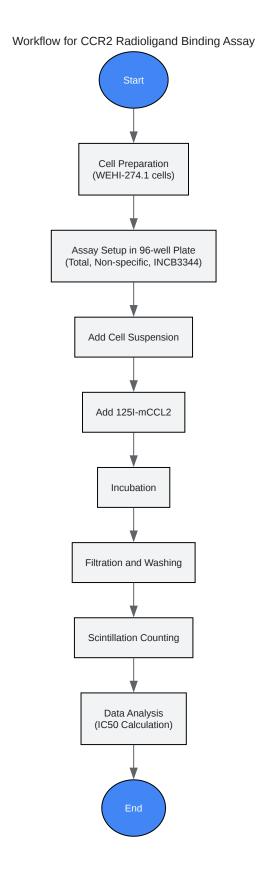




Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand binding assay used to determine the binding affinity of **INCB3344** to CCR2.





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Workflow for CCR2 radioligand binding assay.



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